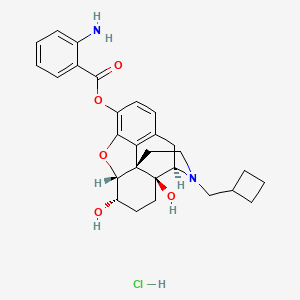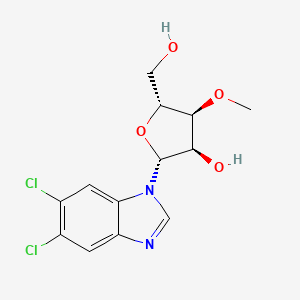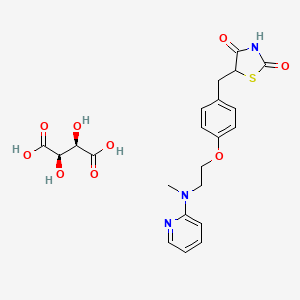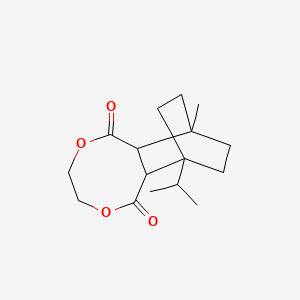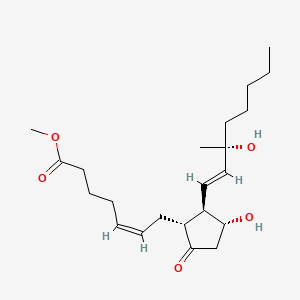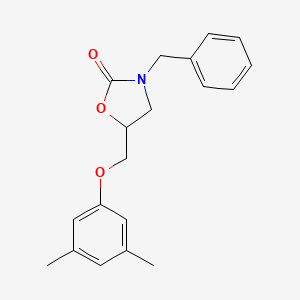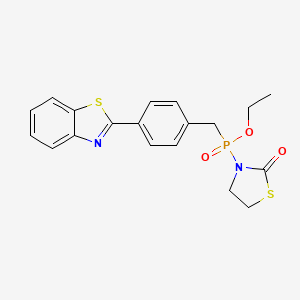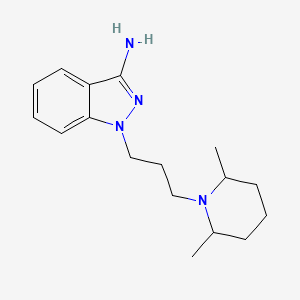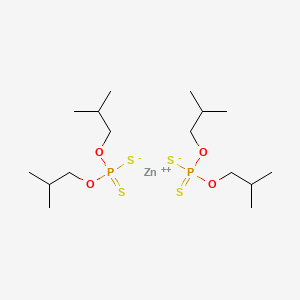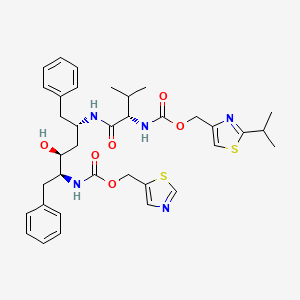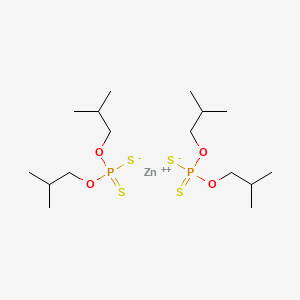
Zinc bis(O,O-diisobutyl) bis(dithiophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is a chemical compound with the molecular formula C16H36O4P2S4Zn. It is commonly used as an additive in lubricants and greases due to its excellent anti-wear and antioxidant properties . This compound is known for its ability to form a protective film on metal surfaces, reducing friction and wear.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) typically involves the reaction of diisobutyl dithiophosphoric acid with zinc oxide. The reaction is carried out in a solvent such as toluene or xylene under reflux conditions. The product is then purified by crystallization or distillation .
Industrial Production Methods: In industrial settings, the production of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to additional purification steps to meet industry standards .
Types of Reactions:
Oxidation: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Substitution reactions involving Zinc bis(O,O-diisobutyl) bis(dithiophosphate) typically occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, alkyl halides.
Major Products Formed:
Oxidation Products: Sulfur oxides, phosphates.
Reduction Products: Zinc metal, diisobutyl dithiophosphoric acid.
Substitution Products: Various substituted phosphates and thiophosphates.
Applications De Recherche Scientifique
Zinc bis(O,O-diisobutyl) bis(dithiophosphate) has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) involves the formation of a protective film on metal surfaces. This film reduces friction and wear by preventing direct metal-to-metal contact. The compound also acts as an antioxidant, inhibiting the oxidation of oils and greases, thereby extending their lifespan . The molecular targets include metal surfaces and free radicals, which are neutralized by the compound’s antioxidant properties .
Comparaison Avec Des Composés Similaires
- Zinc bis(O,O-diisooctyl) bis(dithiophosphate)
- Zinc bis(O,O-dioctyl) bis(dithiophosphate)
- Zinc bis(O,O-diisobutyl) bis(dithiophosphate)
Comparison: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is unique due to its specific alkyl groups, which provide a balance between solubility and reactivity. Compared to Zinc bis(O,O-diisooctyl) bis(dithiophosphate), it has a lower molecular weight and different solubility properties, making it suitable for specific applications where lower viscosity is required . The presence of diisobutyl groups also influences its thermal stability and antioxidant properties, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
1023269-74-0 |
|---|---|
Formule moléculaire |
C16H36O4P2S4Zn |
Poids moléculaire |
548.1 g/mol |
Nom IUPAC |
zinc;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C8H19O2PS2.Zn/c2*1-7(2)5-9-11(12,13)10-6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
CFGBPGNQMWYJPH-UHFFFAOYSA-L |
SMILES canonique |
CC(C)COP(=S)(OCC(C)C)[S-].CC(C)COP(=S)(OCC(C)C)[S-].[Zn+2] |
Description physique |
Water or Solvent Wet Solid; Liquid Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] Black semi-fluid; [Imperial Oil MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
